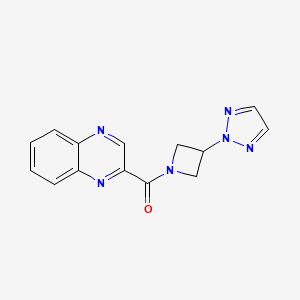

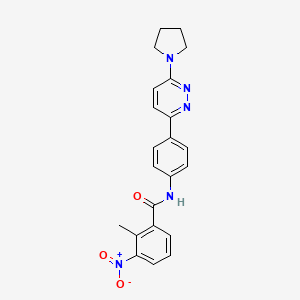

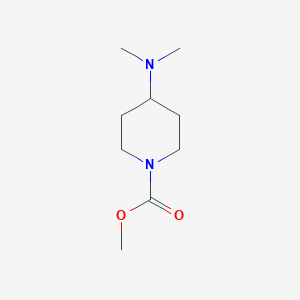

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoxaline moiety, which is a type of heterocyclic compound. These moieties are known to exhibit a broad range of chemical and biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Imidazole, a similar compound to 1,2,3-triazole, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone and its derivatives have been explored for their pharmacological potential. For instance, quinoxalin-2-carboxamides, structurally similar to the compound , have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These compounds, especially (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, showed significant 5-HT3 receptor antagonism, suggesting their potential application in managing conditions influenced by these receptors (Mahesh et al., 2011).

Anticonvulsant Properties

A precursor of the compound, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, has been used to synthesize novel quinoxaline derivatives with potential anticonvulsant properties. Some of these derivatives demonstrated promising anticonvulsant activities, indicating the therapeutic potential of these compounds in seizure management (Alswah et al., 2013).

Synthesis and Characterization

The synthesis of benzocarbacephems from quinolines, including azetidinones similar to the compound of interest, has been reported. These compounds were synthesized from simple quinoline derivatives, and their structures were elucidated through various spectroscopic techniques, offering insights into the chemical nature and potential applications of these compounds (Gilchrist & Rahman, 1998).

Monoamine Oxidase Inhibition

Quinoxaline derivatives have been investigated for their monoamine oxidase (MAO) inhibitory properties, which are crucial for the treatment of certain psychiatric and neurological disorders. The synthesized compounds showed competitive inhibition profiles and MAO-A selectivity, highlighting their potential as therapeutic agents (Khattab et al., 2010).

Antimicrobial Activity

Some substituted 1,2,3-triazoles, structurally related to the compound , have been synthesized and characterized. These compounds demonstrated antimicrobial activity, indicating their potential application in combating infectious diseases (Holla et al., 2005).

Wirkmechanismus

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

The mode of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond

Biochemical Pathways

It is known that triazole compounds can show versatile biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties may influence the pharmacokinetics of the compound.

Result of Action

Triazole compounds are known to show versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline. The high chemical stability of triazole compounds suggests that they may be relatively stable under various environmental conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

quinoxalin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-16-5-6-17-20)13-7-15-11-3-1-2-4-12(11)18-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCOLATDSQNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2641487.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2641492.png)

![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)

![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)